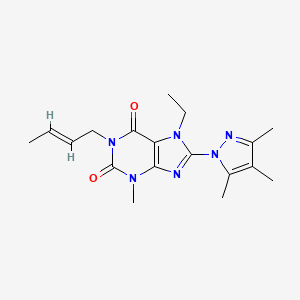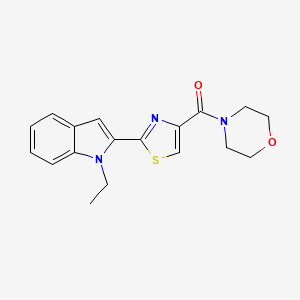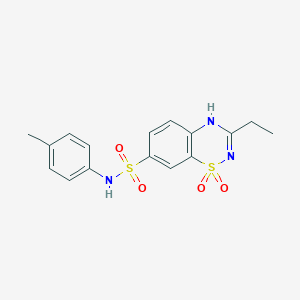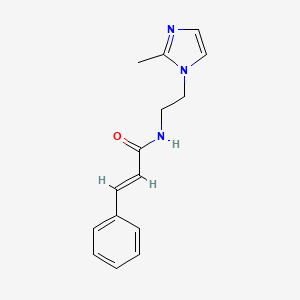
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are notable for their biological activities and are widely used in medicinal chemistry.
Mecanismo De Acción
Target of Action
Quinoline derivatives, such as “8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid”, are known to exhibit a wide range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
The mode of action of “this compound” would depend on its specific target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule within the cell .
Biochemical Pathways
The affected pathways would depend on the specific target of “this compound”. If it targets an enzyme involved in a specific biochemical pathway, it could disrupt that pathway, leading to changes in cell function .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cell function to cell death .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of “this compound”. For instance, certain conditions might enhance or inhibit its interaction with its target .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution with 2,4-Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the quinoline derivative reacts with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Ammonia (NH3) or thiourea (NH2CSNH2) in ethanol.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 8-chloro-2-(2,4-dimethylphenyl)quinoline derivatives.
Substitution: Formation of 8-amino-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid or 8-thio-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid.
Aplicaciones Científicas De Investigación
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
- 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid
Uniqueness
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Propiedades
IUPAC Name |
8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-6-7-12(11(2)8-10)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGHFDNTNBDTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,4'-bipyridin]-4-ylmethyl)cyclobutanecarboxamide](/img/structure/B2614925.png)
![1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B2614926.png)
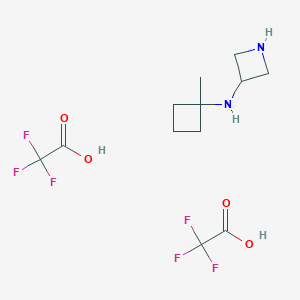

![2-ethyl-5-[(3-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2614931.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2614932.png)
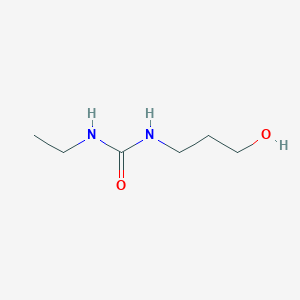
![2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2614934.png)
